1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Overview
Description
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a pyridinylthio group, and a propanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Thioether Formation: The chlorophenoxy intermediate is then reacted with 2-mercaptopyridine in the presence of a suitable base to form the pyridinylthio intermediate.
Propanol Addition: The final step involves the addition of a propanol moiety to the pyridinylthio intermediate, followed by the formation of the hydrochloride salt through the reaction with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding alcohol and acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-amine: A related compound with an amine group instead of a propanol moiety, which may exhibit different biological activities.
1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-thiol: A thiol derivative that may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S.ClH/c15-12-5-1-2-6-13(12)18-9-11(17)10-19-14-7-3-4-8-16-14;/h1-8,11,17H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHRIAJIQRYVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CSC2=CC=CC=N2)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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